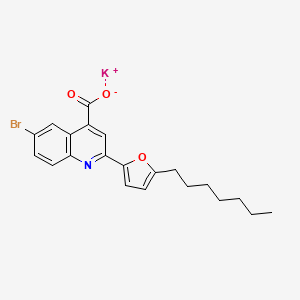
potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate, also known as KHQ, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have potential applications in various scientific research areas, including cancer research, neurology, and pharmacology. In cancer research, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate may act by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation. In neurology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have neuroprotective effects and may improve cognitive function. In pharmacology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted effects. Additionally, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in different applications. Finally, there is potential for the development of new drugs based on the structure of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate, which may have improved efficacy and fewer side effects compared to existing treatments.
Synthesemethoden
The synthesis of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate involves the reaction between 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylic acid and potassium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide, at a specific temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3.K/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-12-14(22)8-10-18(16)23-19;/h8-13H,2-7H2,1H3,(H,24,25);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIRAXDNMYWLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrKNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054163.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5054172.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5054176.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5054185.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5054192.png)

![N-[2-(3-bromophenoxy)propanoyl]-beta-alanine](/img/structure/B5054208.png)
![N-(dicyclopropylmethyl)-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5054215.png)
![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5054223.png)
![N-[2-(4-ethynylbenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5054226.png)
![5-(2,4-dichloro-5-nitrophenyl)-4-[(dimethylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054239.png)
![3-phenyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5054243.png)
![4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5054254.png)